molecular formula C20H14N2O4 B11599953 (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11599953
M. Wt: 346.3 g/mol
InChI Key: KNGOHZSJNAXLKY-SXGWCWSVSA-N
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Description

This compound is a mouthful, but let’s break it down It belongs to the class of pyridine derivatives and features an intricate structure with fused heterocyclic rings

    Chemical Name: (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

    IUPAC Name: (5Z)-5-[(4-acetylphenyl)furan-2-yl]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

    Molecular Formula: C₂₄H₁₈N₂O₄

    Systematic Name: 4-Methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, (5Z)-5-[(4-acetylphenyl)furan-2-yl]methylidene

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Condensation Reaction:

Industrial Production:

While not widely produced industrially, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with enzymes or receptors.

    Medicine: Potential drug candidates due to its unique structure.

    Industry: Limited applications, but it may serve as a precursor for specialized materials.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While this compound is relatively unique, similar pyridine-based structures include:

  • Pyridine derivatives with fused heterocyclic rings.
  • Other α,β-unsaturated ketones.

: IUPAC name source: [PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C20H14N2O4/c1-11-16(19(24)22-20(25)17(11)10-21)9-15-7-8-18(26-15)14-5-3-13(4-6-14)12(2)23/h3-9H,1-2H3,(H,22,24,25)/b16-9-

InChI Key

KNGOHZSJNAXLKY-SXGWCWSVSA-N

Isomeric SMILES

CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)C#N

Canonical SMILES

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)C#N

Origin of Product

United States

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